N-benzyl-2-(2-tert-butyl-4-chlorophenoxy)ethanamine;oxalic acid
Overview
Description
N-benzyl-2-(2-tert-butyl-4-chlorophenoxy)ethanamine; oxalic acid is a complex organic compound that combines an amine group with a phenoxy group
Scientific Research Applications
N-benzyl-2-(2-tert-butyl-4-chlorophenoxy)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-tert-butyl-4-chlorophenoxy)ethanamine typically involves the reaction of benzylamine with 2-(2-tert-butyl-4-chlorophenoxy)acetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-tert-butyl-4-chlorophenoxy)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The phenoxy group can be reduced to form a phenol derivative.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-tert-butyl-4-chlorophenoxy)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(2-tert-butyl-4-methoxyphenoxy)ethanamine: Similar structure but with a methoxy group instead of a chlorine atom.
N-benzyl-2-(2-tert-butyl-4-fluorophenoxy)ethanamine: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
N-benzyl-2-(2-tert-butyl-4-chlorophenoxy)ethanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The tert-butyl group also adds steric hindrance, affecting the compound’s overall properties and interactions.
Properties
IUPAC Name |
N-benzyl-2-(2-tert-butyl-4-chlorophenoxy)ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO.C2H2O4/c1-19(2,3)17-13-16(20)9-10-18(17)22-12-11-21-14-15-7-5-4-6-8-15;3-1(4)2(5)6/h4-10,13,21H,11-12,14H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWCEPOKEHDDPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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